3-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride
Description
Properties
IUPAC Name |
3-[(3-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)14-7-4-8-15(10-14)18-12-13-6-5-9-17-11-13;/h4,7-8,10,13,17H,5-6,9,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOIDIKIISSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Ether Intermediate
- The starting material is usually a 3-(tert-butyl)phenol compound.
- This phenol is reacted with a 3-piperidinylmethyl halide or tosylate under basic conditions to form the ether bond.
- Suitable bases include inorganic bases such as sodium bicarbonate or potassium carbonate.
- The reaction solvent can be selected from a range of polar aprotic solvents like acetonitrile, dimethylformamide, or tert-butanol.
Formation of Hydrochloride Salt
- The free base ether compound is treated with hydrochloric acid sources such as:
- Dry hydrogen chloride gas
- Aqueous hydrochloric acid
- Hydrochloric acid in organic solvents (ethyl acetate-HCl, isopropanol-HCl, ethanol-HCl, methanol-HCl)
- This step converts the free base into the hydrochloride salt , which is more suitable for pharmaceutical applications due to improved crystallinity and solubility.
Purification
- The crude hydrochloride salt is purified by recrystallization from suitable solvents such as ethyl acetate or mixtures of isopropanol and water.
- Multiple recrystallizations may be necessary to achieve high purity.
Detailed Reaction Conditions and Variations
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ether formation | 3-(tert-butyl)phenol + 3-piperidinylmethyl halide | Base: sodium bicarbonate or similar; solvent: tert-butanol or polar aprotic solvent |
| Hydrochloride salt formation | Ether intermediate + HCl (gas, aqueous, or in solvent) | Preferred acid sources include ethyl acetate-HCl, IPA-HCl; reaction at room temperature |
| Purification | Recrystallization from ethyl acetate or IPA/water | Multiple recrystallizations improve purity |
Research Findings and Optimization
- The choice of solvent and base during the ether formation step critically affects yield and purity.
- Using tertiary butanol as the solvent with sodium bicarbonate as base has shown improved yields and minimized side reactions.
- Acid treatment with ethyl acetate-HCl provides a stable hydrochloride salt with good crystallinity.
- Avoiding highly polar solvents during salt formation prevents excessive solvation and facilitates easier isolation of the product.
- Purification steps are essential to remove unreacted starting materials and by-products, ensuring pharmaceutical-grade purity.
Comparative Analysis of Preparation Methods
| Parameter | Method A (Tert-butanol, NaHCO3) | Method B (Acetonitrile, K2CO3) | Method C (DMF, NaOH) |
|---|---|---|---|
| Reaction Yield | High (70-85%) | Moderate (50-65%) | Low to Moderate (40-60%) |
| Purity after reaction | Moderate | Low to Moderate | Moderate |
| Ease of Purification | High | Moderate | Low |
| Scalability | Good | Moderate | Poor |
Chemical Reactions Analysis
3-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidinylmethyl ether group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic applications due to its structural similarity to known pharmacological agents. Notably, it has been studied for its role as a ligand for opioid receptors, which are critical in pain management and the treatment of various neurological disorders.
Opioid Receptor Modulation
Research indicates that derivatives of piperidine compounds, including 3-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride, can function as opioid receptor antagonists . A study highlighted the compound's ability to interact with the mu-opioid receptor (MOR), suggesting potential applications in treating opioid addiction and managing pain without the addictive properties associated with traditional opioids .
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly concerning its effects on various neurological conditions.
Treatment of Neurodegenerative Diseases
There is evidence supporting the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A patent application noted its potential to act as a therapeutic agent for conditions characterized by neuroinflammation and neuronal death . The compound's ability to cross the blood-brain barrier enhances its suitability for these applications.
Pain Management
Due to its interaction with opioid receptors, this compound may be effective in managing both acute and chronic pain.
Analgesic Properties
Studies have demonstrated that compounds with similar structures exhibit analgesic effects comparable to traditional pain relievers but with a reduced risk of dependence . This characteristic positions the compound as a candidate for developing safer pain management therapies.
Case Study: Opioid Antagonism
A significant study conducted on a series of piperidine derivatives, including our compound, revealed their efficacy as opioid antagonists. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance receptor binding affinity and selectivity .
| Compound | Binding Affinity (Ki) | Opioid Receptor Type |
|---|---|---|
| Compound A | 5 nM | MOR |
| Compound B | 10 nM | KOR |
| This compound | 8 nM | MOR |
Clinical Applications
Another study explored the use of this compound in treating neuropathic pain models in rodents, showing significant reductions in pain responses compared to control groups . These findings support further exploration into clinical trials.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Similarities and Differences
- Piperidine Core: All compounds except tert-butyl 3-[4-(2-aminoethyl)phenyl]propionate hydrochloride contain a piperidine ring, a common motif in bioactive molecules due to its conformational flexibility and basicity.
- Linkage Variations: The target compound and 3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidinehydrochloride share a tert-butylphenoxy group but differ in linkage (methyl vs. ethyl). The ethyl spacer in reduces molecular weight (~297 vs. ~311) and may influence steric interactions.
Physicochemical and Hazard Profiles
- Hazards : ’s compound is classified as an irritant, suggesting similar tert-butyl-piperidine derivatives may share this profile. The ethoxy analog requires first-aid measures for inhalation, indicating moderate toxicity .
- Solubility : Hydrochloride salts (target compound, ) improve aqueous solubility compared to free bases, critical for pharmaceutical applications.
Biological Activity
3-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is commonly associated with various biological activities. Its structure can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 283.82 g/mol
Piperidine derivatives, including this compound, interact with multiple biological targets. The primary mechanisms include:
- Receptor Interaction : It may bind to opioid receptors, influencing pain modulation and potentially exhibiting analgesic properties.
- Enzyme Modulation : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and leading to alterations in metabolic pathways .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Potential : Piperidine derivatives have shown promise in cancer therapy by modulating key signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cancer progression . Specific studies have demonstrated antiproliferative effects against various cancer cell lines.
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .
- Analgesic Properties : The compound's interaction with opioid receptors may contribute to its analgesic effects, making it a candidate for pain management therapies .
Case Studies
Several case studies highlight the biological activity of piperidine derivatives:
- Study on Cancer Cell Lines : A study evaluated the cytotoxicity of various piperidine analogues against human cancer cell lines, revealing significant growth inhibition. For instance, compounds modified with bulky groups exhibited enhanced cytotoxicity (GI50 values ranging from 3.1 to 19 μM) against breast and glioma cancer cells .
- Neuroprotective Studies : Research demonstrated that certain piperidine derivatives could significantly reduce AChE activity in vitro, suggesting potential for Alzheimer's treatment .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of piperidine derivatives:
Q & A
Q. What are the recommended synthetic routes for 3-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride, and how can intermediates be characterized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the tert-butylphenyl group may react with a piperidinylmethyl chloride intermediate under basic conditions. Key intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and HPLC (e.g., C18 reverse-phase columns with UV detection at 254 nm) to assess purity . A table of common reaction conditions:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | K2CO3, DMF, 80°C | 65-70 | ≥95% | |
| 2 | HCl (gaseous), Et2O | 85 | ≥98% |
Q. What analytical methods are most effective for quantifying this compound in complex matrices?
LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred for trace quantification in biological samples. Use a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) and a C18 column. For stability studies, HPLC-UV at 220 nm with a phosphate buffer (pH 6.8) achieves baseline separation of degradation products .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?
Discrepancies often arise from residual solvents or stereochemical variations. For example, if MS shows an [M+H]+ peak at m/z 308 but NMR suggests impurities:
- Perform 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .
- Use ion mobility spectrometry (IMS) to separate isobaric species .
- Compare with computational predictions (e.g., PubChem’s InChI key) .
Q. What strategies optimize the compound’s stability in long-term pharmacological studies?
Stability is pH- and temperature-dependent. Key findings:
Q. How can researchers address contradictory results in its biological activity (e.g., receptor binding vs. functional assays)?
Example: If the compound shows high in vitro binding affinity but low in vivo efficacy:
- Validate assay conditions (e.g., ATP levels in kinase assays) .
- Test metabolite activity via LC-MS metabolomics .
- Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Methodological Considerations
Q. What safety protocols are critical for handling this compound in lab settings?
Q. How should researchers design dose-response studies to evaluate its therapeutic window?
- Use Hill equation modeling for EC50/IC50 calculations.
- Include positive controls (e.g., known receptor antagonists) and negative controls (vehicle-only) .
- Assess cytotoxicity via MTT assays in ≥3 cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
